YM928

Description

Properties

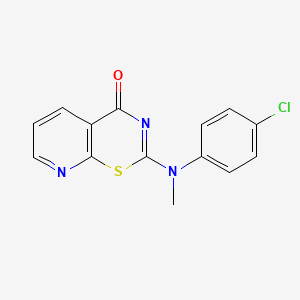

IUPAC Name |

2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGOQPBYNHJZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426073 |

Source

|

| Record name | 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190842-36-5 |

Source

|

| Record name | 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

YM928: A Technical Guide to its Mechanism of Action as a Noncompetitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM928, with the chemical name 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This document provides a comprehensive overview of the mechanism of action of YM928, consolidating available preclinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into its pharmacological profile, experimental validation, and potential therapeutic applications in neurological disorders.

Core Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

YM928 functions as a noncompetitive antagonist of the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][3] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, YM928's noncompetitive nature means it inhibits receptor function without directly competing with the endogenous ligand, glutamate. This mode of action is suggested by the finding that YM928 does not displace the binding of [3H]AMPA to rat brain membranes.[1][3]

The primary mechanism involves the allosteric modulation of the AMPA receptor, leading to a reduction in ion channel activity. This is evidenced by its ability to inhibit AMPA-induced intracellular calcium influx and antagonize AMPA-induced inward currents in cultured cells.[1][3]

Signaling Pathway of AMPA Receptor Activation and YM928 Inhibition

The following diagram illustrates the canonical AMPA receptor signaling pathway and the proposed point of intervention for YM928.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of YM928 based on available preclinical studies.

Table 1: In Vitro Activity of YM928

| Parameter | Assay Description | Cell Type | IC50 (µM) | Reference |

| AMPA Receptor-Mediated Toxicity Inhibition | Inhibition of cell death induced by AMPA. | Primary rat hippocampal cultures | 2 | [1][3] |

| AMPA-Induced Intracellular Calcium Influx | Blockade of the increase in intracellular calcium concentration upon AMPA stimulation. | Cultured cells | 3 | [1][3] |

| AMPA-Induced Inward Currents | Antagonism of the inward flow of ions through the AMPA receptor channel. | Cultured cells | 1 | [1][3] |

Table 2: In Vivo Anticonvulsant Activity of YM928 in Rodent Models

| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) Seizure | Mice | Oral (p.o.) | 7.4 | [2] |

| Pentylenetetrazol (PTZ)-Induced Seizure | Mice | Oral (p.o.) | 9.6 | [2] |

| AMPA-Induced Seizure | Mice | Oral (p.o.) | 5.5 | [2] |

| Strychnine-Induced Seizure | Mice | Oral (p.o.) | 14.0 | [2] |

| Sound-Induced Seizures | DBA/2 Mice | Oral (p.o.) | 3 (effective dose) | [1][3][4] |

| Kainate-Induced Motor Seizure | Rats | Oral (p.o.) | 4-30 (effective dose range) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to facilitate replication and further investigation.

In Vitro Assays

Objective: To determine the concentration of YM928 required to inhibit 50% of AMPA-induced neuronal cell death.

Protocol:

-

Cell Culture: Primary hippocampal cultures are prepared from rat embryos and maintained in a suitable growth medium.

-

Drug Application: After a specified number of days in vitro, cultures are pre-incubated with varying concentrations of YM928 for a defined period.

-

Induction of Toxicity: AMPA is added to the culture medium to induce excitotoxicity.

-

Assessment of Cell Viability: Cell viability is assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of YM928 that results in a 50% reduction in AMPA-induced cell death (IC50) is calculated from the dose-response curve.

Objective: To quantify the inhibitory effect of YM928 on the rise in intracellular calcium concentration following AMPA receptor activation.

Protocol:

-

Cell Loading: Cultured cells (e.g., primary neurons or a suitable cell line expressing AMPA receptors) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence imaging system.

-

Drug Application: Cells are pre-incubated with different concentrations of YM928.

-

AMPA Stimulation: AMPA is applied to the cells to stimulate calcium influx through the AMPA receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded.

-

Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the AMPA-induced calcium response against the concentration of YM928.

Objective: To measure the effect of YM928 on the ion currents mediated by AMPA receptors using whole-cell patch-clamp electrophysiology.

Protocol:

-

Cell Preparation: Individual cells are selected for recording under a microscope.

-

Patch-Clamp Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and the whole-cell configuration is established.

-

Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

-

Drug and Agonist Application: A rapid solution exchange system is used to apply AMPA to the cell to evoke an inward current. This is repeated in the presence of varying concentrations of YM928.

-

Data Acquisition and Analysis: The amplitude of the AMPA-induced current is measured, and the percentage of inhibition by YM928 is calculated to determine the IC50 value.

In Vivo Anticonvulsant Models

Objective: To evaluate the efficacy of YM928 in a genetic model of reflex seizures.

Protocol:

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

-

Drug Administration: YM928 is administered orally (p.o.) at various doses.

-

Seizure Induction: After a specific time following drug administration (e.g., 45 minutes), mice are exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone) for a set duration.

-

Observation: The occurrence and severity of seizures (e.g., wild running, clonic and tonic convulsions) are observed and scored.

-

Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the effective dose (ED50) can be calculated.

Downstream Signaling and Broader Implications

While the direct molecular target of YM928 is the AMPA receptor, its antagonism has broader implications for downstream signaling cascades and pathophysiological processes. By reducing excessive glutamatergic neurotransmission, YM928 can mitigate excitotoxicity, a common pathway in many neurological disorders.

Further research is warranted to elucidate the specific effects of YM928 on downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade and inflammatory signaling pathways like the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) axis, which have been linked to AMPA receptor-mediated neuroinflammation.

Conclusion

YM928 is a noncompetitive AMPA receptor antagonist with demonstrated in vitro and in vivo efficacy in models of neurological disorders characterized by excessive excitatory neurotransmission. Its mechanism of action, centered on the allosteric inhibition of the AMPA receptor ion channel, provides a promising avenue for therapeutic intervention in conditions such as epilepsy. The quantitative data and experimental protocols presented in this guide offer a foundational resource for further research and development of YM928 and related compounds. Future investigations should focus on delineating its precise binding site, comprehensively profiling its effects on downstream signaling pathways, and establishing its pharmacokinetic and safety profiles in greater detail.

References

- 1. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

YM928: A Technical Guide to a Novel Noncompetitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM928, chemically identified as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] The AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, is implicated in the pathophysiology of various neurological disorders.[1] YM928 has demonstrated significant anticonvulsant properties in several preclinical models, suggesting its therapeutic potential for conditions such as epilepsy.[2][3][4] This technical guide provides a comprehensive overview of the available data on YM928, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.

Core Compound Information

| Property | Value |

| Chemical Name | 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one |

| Molecular Formula | C₁₄H₁₂ClN₃OS |

| Mechanism of Action | Noncompetitive AMPA Receptor Antagonist |

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for YM928.

Table 2.1: In Vitro Activity of YM928

| Assay | IC₅₀ | Cell Type/Preparation |

| AMPA Receptor-Mediated Toxicity | 2 µM | Primary Rat Hippocampal Cultures |

| AMPA-Induced Intracellular Calcium Influx | 3 µM | Cultured Cells |

| AMPA-Induced Inward Currents | 1 µM | Cultured Cells |

Data sourced from functional characterization studies.[1]

Table 2.2: In Vivo Anticonvulsant Activity of YM928

| Seizure Model | ED₅₀ (p.o.) | Species |

| Maximal Electroshock (MES) Seizure | 7.4 mg/kg | Mice |

| Maximal Electroshock (MES) Seizure | 4.0 mg/kg | Rats |

| Pentylenetetrazol (PTZ)-Induced Seizure | 9.6 mg/kg | Mice |

| Pentylenetetrazol (PTZ)-Induced Seizure | 6.2 mg/kg | Rats |

| AMPA-Induced Seizure | 5.5 mg/kg | Mice |

| Strychnine-Induced Seizure | 14.0 mg/kg | Mice |

| Sound-Induced Seizures | 3 mg/kg | DBA/2 Mice |

Data compiled from various preclinical anticonvulsant screening models.[1][2]

Table 2.3: In Vivo Neurotoxicity

| Test | TD₅₀ (p.o.) | Species |

| Rotarod Test | 22.5 mg/kg | Mice |

This value indicates the dose at which YM928 impaired motor coordination in 50% of the animals.[2]

Mechanism of Action and Signaling Pathways

YM928 functions as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it binds to a distinct allosteric site on the receptor-channel complex, thereby preventing the channel from opening even when glutamate is bound.[1] This mechanism effectively dampens excessive excitatory neurotransmission.

The activation of AMPA receptors can trigger downstream signaling cascades. One such pathway involves the interaction of the AMPA receptor with the Src-family non-receptor protein tyrosine kinase, Lyn.[5] This interaction, which is independent of ion influx, leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] The MAPK pathway, in turn, can regulate gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptic plasticity.[5] By noncompetitively inhibiting the AMPA receptor, YM928 is predicted to modulate this signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of YM928.

In Vitro Assays

This assay evaluates the ability of YM928 to protect neurons from excitotoxicity induced by AMPA.

-

Cell Culture:

-

Primary hippocampal cultures are prepared from embryonic day 18 Wistar rats.

-

Hippocampi are dissected and dissociated into single cells.

-

Cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Experimental Procedure:

-

After 7-10 days in culture, the medium is replaced with a salt-glucose-glycine medium.

-

Cells are pre-incubated with varying concentrations of YM928 for 15 minutes.

-

AMPA (100 µM) is then added to induce excitotoxicity.

-

The cells are incubated for 24 hours.

-

Cell viability is assessed using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

-

The IC₅₀ value is calculated from the concentration-response curve of YM928's inhibition of AMPA-induced LDH release.

-

This protocol uses patch-clamp electrophysiology to measure the direct inhibitory effect of YM928 on AMPA receptor-mediated currents.

-

Cell Preparation:

-

Cultured cells (e.g., HEK293 cells) are transiently or stably transfected with cDNAs encoding AMPA receptor subunits.

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

-

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

The external solution contains standard physiological saline. The internal pipette solution contains a cesium-based solution to block potassium channels.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

AMPA is applied to the cell to evoke an inward current.

-

After establishing a stable baseline response to AMPA, YM928 is co-applied with AMPA at various concentrations.

-

The inhibition of the AMPA-induced current is measured, and the IC₅₀ is determined.

-

In Vivo Models of Seizures

This model assesses the efficacy of YM928 against seizures induced by the glutamate analog, kainic acid.

-

Animals:

-

Male Wistar rats (weighing 200-250 g) are used.

-

-

Experimental Protocol:

-

YM928 is administered orally (p.o.) at doses ranging from 4 to 30 mg/kg.

-

Control animals receive the vehicle.

-

One hour after drug administration, kainic acid (10-12 mg/kg) is administered subcutaneously (s.c.).

-

Animals are observed for 2 hours for the occurrence of seizures.

-

Seizure activity is scored based on a standardized scale (e.g., Racine scale), observing for behaviors such as wet-dog shakes and motor seizures.

-

The number of animals protected from seizures and the latency to the first seizure are recorded. The ED₅₀ is calculated based on the dose-response relationship.

-

This model evaluates the effect of YM928 on the development and expression of seizures in a chronic epilepsy model.

-

Surgical Procedure:

-

Male Wistar rats are anesthetized and placed in a stereotaxic frame.

-

A bipolar stimulating electrode is implanted into the basolateral amygdala.

-

The electrode is fixed to the skull with dental cement.

-

Animals are allowed to recover for at least one week.

-

-

Kindling and Drug Testing Protocol:

-

To establish the kindled state, a constant current stimulation (e.g., 400 µA, 1 ms (B15284909) pulses at 50 Hz for 2 seconds) is delivered to the amygdala once daily.

-

The behavioral seizure response is scored according to the Racine scale. This daily stimulation continues until animals consistently exhibit stage 5 seizures (generalized tonic-clonic convulsions).

-

Once fully kindled, the effect of YM928 is tested. YM928 (10 and 30 mg/kg, p.o.) is administered 60 minutes before the electrical stimulation.

-

Seizure severity and afterdischarge duration (recorded via EEG) are measured and compared to vehicle-treated controls.

-

To assess the effect on kindling acquisition, a separate group of naive rats receives YM928 (10 mg/kg, p.o.) 60 minutes before each daily stimulation during the kindling development phase. The rate of kindling development is compared to a control group.

-

Conclusion

YM928 is a novel noncompetitive AMPA receptor antagonist with demonstrated in vitro and in vivo efficacy. Its potent anticonvulsant activity in various preclinical models highlights its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by excessive glutamatergic neurotransmission. The data summarized in this technical guide provide a foundation for further research and development of YM928 and related compounds. Further studies are warranted to fully elucidate its clinical potential, safety profile, and the precise molecular interactions governing its noncompetitive antagonism.

References

- 1. Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of fully kindled seizure and retardation of kindling acquisition by YM928 in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteins interactions implicated in AMPA receptor trafficking: a clear destination and an improving route map - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YM928: A Noncompetitive AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM928, chemically identified as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of YM928. It includes a detailed (proposed) experimental protocol for its synthesis, a summary of its key quantitative biological data, and a visualization of its mechanism of action through its interaction with the AMPA receptor signaling pathway. YM928 has demonstrated significant anticonvulsant properties in preclinical studies, highlighting its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic neurotransmission.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a well-established target for the development of drugs aimed at treating a variety of neurological and psychiatric disorders, including epilepsy, and neurodegenerative diseases. Noncompetitive antagonists of the AMPA receptor, such as YM928, offer a promising therapeutic strategy by modulating receptor function at a site distinct from the glutamate (B1630785) binding site, thereby providing a more subtle and potentially safer mechanism of action compared to competitive antagonists. This guide delves into the core scientific data and methodologies related to YM928.

Discovery and Biological Activity

YM928 was identified as a novel, orally active AMPA receptor antagonist with potent anticonvulsant effects.[1] Its noncompetitive mechanism of action was established through functional characterization studies, which demonstrated that YM928 inhibits AMPA receptor-mediated responses in a manner that is not overcome by increasing concentrations of the agonist, AMPA.[2]

In Vitro Activity

YM928 has been shown to effectively inhibit AMPA receptor-mediated processes in cultured neuronal cells. It blocks AMPA-induced intracellular calcium influx and antagonizes AMPA-induced inward currents.[2] Furthermore, it inhibits AMPA receptor-mediated toxicity in primary rat hippocampal cultures.[2]

In Vivo Activity

Preclinical studies in animal models of epilepsy have demonstrated the significant anticonvulsant efficacy of YM928. It has shown protective effects in various seizure models, including the maximal electroshock (MES) seizure test, the pentylenetetrazol (PTZ)-induced seizure test, and the AMPA-induced seizure test in both mice and rats.[1] Notably, YM928 exhibits a favorable protective index, suggesting that it can exert its antiepileptic effects with a reduced risk of motor impairment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YM928.

Table 1: In Vitro Biological Activity of YM928

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (AMPA-induced toxicity) | 2 µM | Primary rat hippocampal cultures | [2] |

| IC50 (AMPA-induced Ca2+ influx) | 3 µM | Cultured cells | [2] |

| IC50 (AMPA-induced inward currents) | 1 µM | Cultured cells | [2] |

Table 2: In Vivo Anticonvulsant Activity of YM928 (Oral Administration)

| Seizure Model | Species | ED50 | Reference |

| Maximal Electroshock (MES) | Mouse | 7.4 mg/kg | [1] |

| Maximal Electroshock (MES) | Rat | 4.0 mg/kg | [1] |

| Pentylenetetrazol (PTZ)-induced | Mouse | 9.6 mg/kg | [1] |

| Pentylenetetrazol (PTZ)-induced | Rat | 6.2 mg/kg | [1] |

| AMPA-induced | Mouse | 5.5 mg/kg | [1] |

| Strychnine-induced | Mouse | 14.0 mg/kg | [1] |

| Sound-induced (DBA/2 mice) | Mouse | 3 mg/kg | [2] |

Table 3: In Vivo Motor Impairment of YM928 (Oral Administration)

| Test | Species | TD50 | Reference |

| Rotarod Test | Mouse | 22.5 mg/kg | [1] |

Experimental Protocols

Proposed Synthesis of YM928

While a specific detailed synthesis protocol for YM928 is not publicly available, a plausible route can be inferred from the synthesis of structurally related 2-amino-4H-pyrido[3,2-e][3][4]thiazin-4-one derivatives. The following is a proposed experimental protocol based on a T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide)-promoted cyclization reaction.

Step 1: Formation of the Imine Intermediate

-

To a solution of 4-chloroaniline (B138754) (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) is added formaldehyde (B43269) (1.1 eq) at room temperature.

-

The reaction mixture is stirred for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude N-(4-chlorophenyl)methanimine. This intermediate is often used in the next step without further purification.

Step 2: Methylation of the Amine

-

The crude imine is dissolved in a suitable solvent such as acetonitrile.

-

A methylating agent, for example, methyl iodide (1.2 eq), and a non-nucleophilic base, such as potassium carbonate (1.5 eq), are added to the solution.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched with water and the product, N-(4-chlorophenyl)-N-methylamine, is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be purified by column chromatography.

Step 3: T3P-Promoted Cyclization

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-chlorophenyl)-N-methylamine (1.0 eq) and 2-mercaptonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as 2-methyltetrahydrofuran (B130290).

-

Add pyridine (B92270) (6.0 eq) to the mixture.

-

Slowly add a 50% solution of T3P in 2-methyltetrahydrofuran (3.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and wash with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the final product, YM928.

In Vitro Assay for AMPA Receptor Antagonism (Calcium Influx Assay)

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons on 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Incubate the cells with varying concentrations of YM928 for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of AMPA in the presence of a positive allosteric modulator like cyclothiazide (B1669527) (to prevent rapid desensitization).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Plot the percentage inhibition of the AMPA-induced calcium response against the concentration of YM928 and determine the IC50 value using a nonlinear regression analysis.

Mechanism of Action and Signaling Pathway

YM928 functions as a noncompetitive antagonist of the AMPA receptor. This means it binds to an allosteric site on the receptor, a site different from where the endogenous ligand glutamate binds. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This allosteric inhibition disrupts the transduction of the agonist binding signal into channel gating.

The antagonism of the AMPA receptor by YM928 leads to a reduction in the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This dampens the excitatory postsynaptic potential and reduces neuronal excitability. The downstream signaling effects of AMPA receptor activation, which are consequently inhibited by YM928, are complex and can involve multiple pathways. One such pathway involves the interaction of the AMPA receptor with the Src-family protein tyrosine kinase Lyn. Activation of AMPA receptors can lead to the activation of Lyn, which in turn can trigger the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is implicated in synaptic plasticity and the regulation of gene expression, such as that of brain-derived neurotrophic factor (BDNF).

Visualizations

Caption: AMPA Receptor Signaling Pathway and Inhibition by YM928.

Caption: Proposed Synthetic Workflow for YM928.

Conclusion

YM928 is a promising noncompetitive AMPA receptor antagonist with demonstrated anticonvulsant activity in a range of preclinical models. Its mechanism of action, involving allosteric modulation of the AMPA receptor, offers a potentially advantageous therapeutic profile. The data summarized in this guide provide a solid foundation for further research and development of YM928 and related compounds for the treatment of neurological disorders. The proposed synthesis protocol and experimental methodologies offer a starting point for researchers interested in exploring the chemistry and biology of this important molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

References

- 1. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to YM928: A Noncompetitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM928 is a potent and orally active noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its chemical name is 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one. Developed by Yamanouchi Pharmaceutical Co., Ltd., YM928 has demonstrated significant anticonvulsant properties in various preclinical models, suggesting its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of YM928.

Chemical Structure and Properties

A clear understanding of the physicochemical properties of YM928 is fundamental to its application in research and drug development.

Chemical Structure:

Figure 1. 2D Chemical Structure of YM928.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 2-[(4-chlorophenyl)(methyl)amino]-4H-pyrido[3,2-e][1][2]thiazin-4-one |

| Molecular Formula | C₁₄H₁₀ClN₃OS |

| Molecular Weight | 303.77 g/mol |

| CAS Number | 190842-36-5 |

Pharmacological Properties

YM928 functions as a noncompetitive antagonist of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system.

Mechanism of Action:

YM928 inhibits the function of AMPA receptors in a noncompetitive manner. This means that it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it is believed to bind to an allosteric site on the receptor-ion channel complex, thereby preventing the influx of ions even when glutamate is bound. This mode of action makes its antagonistic effect less dependent on the concentration of the agonist.

Pharmacological Data:

The following tables summarize the key in vitro and in vivo pharmacological data for YM928.

Table 1: In Vitro Activity of YM928

| Assay | IC₅₀ |

| AMPA Receptor-Mediated Toxicity in Primary Rat Hippocampal Cultures | 2 µM |

| AMPA-Induced Intracellular Calcium Influx | 3 µM |

| AMPA-Induced Inward Currents in Cultured Cells | 1 µM |

Table 2: In Vivo Anticonvulsant Activity of YM928

| Seizure Model | ED₅₀ (Oral Administration) |

| Sound-Induced Seizures in DBA/2 Mice | 3 mg/kg |

| Maximal Electroshock (MES) Seizure Test in Mice | 7.4 mg/kg[3] |

| Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice | 9.6 mg/kg[3] |

| AMPA-Induced Seizure Test in Mice | 5.5 mg/kg[3] |

| Strychnine-Induced Seizure Test in Mice | 14.0 mg/kg[3] |

| Kainate-Induced Motor Seizures in Rats | 4-30 mg/kg (significant reduction)[4] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for a comprehensive understanding of YM928's pharmacology.

Signaling Pathway of AMPA Receptor Antagonism by YM928:

References

- 1. Suppression of fully kindled seizure and retardation of kindling acquisition by YM928 in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Binding Site of YM928 on the AMPA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of YM928, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows.

Introduction to YM928 and its Interaction with the AMPA Receptor

YM928, chemically known as 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent, orally active, and noncompetitive antagonist of the AMPA receptor.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are implicated in various neurological disorders.[3] Unlike competitive antagonists that bind to the glutamate binding site, YM928 acts at an allosteric site, modulating receptor function without directly competing with the endogenous agonist.[1] This noncompetitive mechanism of action is a hallmark of a class of drugs that includes other notable antagonists such as perampanel (B3395873) and GYKI compounds.

Quantitative Data on YM928 Activity

The inhibitory effects of YM928 on AMPA receptor function have been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for YM928.

| Assay Type | Cell Type | Effect Measured | IC50 (µM) | Reference |

| Cell Viability | Primary rat hippocampal cultures | Inhibition of AMPA receptor-mediated toxicity | 2 | [1] |

| Calcium Influx | Cultured cells | Blockade of AMPA-induced intracellular calcium influx | 3 | [1] |

| Electrophysiology | Cultured cells | Antagonism of AMPA-induced inward currents | 1 | [1] |

The Allosteric Binding Site of Noncompetitive Antagonists

Structural and mutagenesis studies have elucidated the binding site for noncompetitive AMPA receptor antagonists. While specific mutagenesis data for YM928 is not extensively published, the binding pocket for structurally and functionally similar compounds, such as perampanel, provides a robust model for understanding YM928's interaction with the receptor.

The binding site for this class of antagonists is not within the agonist-binding domain but at a novel allosteric site located at the interface between the transmembrane domain (TMD) and the linkers that connect it to the ligand-binding domain (LBD).[4][5] This pocket is formed by residues from the pre-M1 helix and the extracellular portions of the M3 and M4 transmembrane segments.[6][7]

The binding of a noncompetitive antagonist to this site acts as a molecular "wedge," stabilizing the closed, resting state of the ion channel.[4] This prevents the conformational changes necessary for channel opening upon glutamate binding, thereby inhibiting ion flux.[4][5]

Key Amino Acid Residues:

Based on studies of perampanel, the following residues in the GluA2 subunit are critical for forming the binding pocket and are highly likely to be involved in the binding of YM928 due to the conserved nature of this site among noncompetitive antagonists:

-

Pre-M1 Linker: Ser510, Lys511, Gly513, Asp519[7]

-

M3 Helix: Residues within this helix contribute to the pocket.[7]

-

M4 Helix: Ser788, Asn791[7]

The following diagram illustrates the location of the noncompetitive antagonist binding site on the AMPA receptor.

Figure 1. Location of the YM928 binding site on an AMPA receptor subunit.

Mechanism of Action

The binding of YM928 to its allosteric site induces a conformational change that stabilizes the receptor in a closed or resting state. This prevents the efficient transduction of the conformational change initiated by glutamate binding in the LBD to the opening of the ion channel in the TMD.

The following diagram illustrates the proposed signaling pathway and the inhibitory effect of YM928.

Figure 2. Signaling pathway of AMPA receptor activation and inhibition by YM928.

Experimental Protocols

The characterization of the YM928 binding site and its effects on AMPA receptor function relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to agonist application and to quantify the inhibitory effect of antagonists like YM928.

Objective: To measure AMPA-induced inward currents and their inhibition by YM928.

Materials:

-

Cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits.

-

External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal pipette solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

AMPA (agonist).

-

YM928 (antagonist).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Prepare cultured cells on coverslips for recording.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass pipette to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a cell with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply AMPA to the cell using a perfusion system to evoke an inward current.

-

After establishing a stable baseline response to AMPA, co-apply YM928 at various concentrations with AMPA.

-

Record the reduction in the AMPA-evoked current in the presence of YM928.

-

Construct a dose-response curve to determine the IC50 of YM928.

The following diagram outlines the workflow for a whole-cell patch-clamp experiment.

Figure 3. Workflow for a whole-cell patch-clamp experiment to assess YM928 activity.

Site-Directed Mutagenesis

This technique is used to alter specific amino acid residues in the AMPA receptor to identify those critical for YM928 binding.

Objective: To create mutant AMPA receptors with altered residues in the putative YM928 binding site and assess changes in YM928 potency.

Materials:

-

Plasmid DNA containing the cDNA for the AMPA receptor subunit of interest (e.g., GluA2).

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase (e.g., Pfu or KOD).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

DNA sequencing reagents.

Procedure:

-

Design complementary forward and reverse primers containing the desired mutation. The mutation should be centrally located in the primers.

-

Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of other mutations.

-

Transfect the mutated plasmid into cells (e.g., HEK293) for functional analysis using patch-clamp electrophysiology as described above.

The following diagram illustrates the logical flow of a site-directed mutagenesis experiment.

Figure 4. Workflow for site-directed mutagenesis to identify key binding residues.

Radioligand Binding Assay for Allosteric Modulators

While YM928 does not displace agonist binding, a radiolabeled version of YM928 or a similar noncompetitive antagonist could be used to characterize the allosteric binding site directly.

Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiolabeled noncompetitive antagonist to the AMPA receptor.

Materials:

-

Membrane preparations from cells or tissues expressing AMPA receptors.

-

Radiolabeled noncompetitive antagonist (e.g., [3H]-perampanel as a surrogate).

-

Unlabeled YM928 for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure (Saturation Binding):

-

Incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled antagonist.

-

For each concentration, prepare parallel tubes with an excess of unlabeled YM928 to determine non-specific binding.

-

Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation binding analysis (e.g., Scatchard plot) to determine Kd and Bmax.

Procedure (Competition Binding):

-

Incubate membrane preparations with a fixed concentration of the radiolabeled antagonist and increasing concentrations of unlabeled YM928.

-

Follow steps 3-7 from the saturation binding protocol.

-

Analyze the data to determine the IC50 of YM928, which can be converted to a Ki value.

Conclusion

YM928 represents a significant noncompetitive antagonist of the AMPA receptor with therapeutic potential. Its allosteric binding site, located at the interface of the ligand-binding and transmembrane domains, offers a distinct target for modulating AMPA receptor activity. The experimental protocols detailed in this guide provide a framework for the further characterization of YM928 and the development of novel allosteric modulators of the AMPA receptor. A thorough understanding of this binding site and the mechanism of action is crucial for the rational design of next-generation therapeutics for a range of neurological disorders.

References

- 1. bowdish.ca [bowdish.ca]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of YM928: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM928 is a potent, orally active, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one class of compounds, YM928 has demonstrated significant neuroprotective and anticonvulsant properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the pharmacological profile of YM928, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

YM928 functions as a noncompetitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, YM928 is believed to bind to an allosteric site on the receptor-channel complex. This binding event modulates the receptor's conformation, thereby preventing ion channel opening even when glutamate is bound.[2][3][4] Evidence for this noncompetitive mechanism is supported by the fact that YM928's inhibitory effect is not overcome by increasing concentrations of the agonist AMPA. Furthermore, YM928 does not displace the binding of [3H]AMPA to its receptor site.[1]

The precise binding site of YM928 on the AMPA receptor has not been definitively elucidated. However, studies on other noncompetitive AMPA receptor antagonists, such as the 2,3-benzodiazepine GYKI 52466, suggest a binding pocket located at the interface of the transmembrane domains, which is distinct from the agonist-binding domain.[2][3][4][5] This allosteric modulation effectively uncouples agonist binding from channel gating, leading to a reduction in excitatory neurotransmission.

Signaling Pathway

Activation of AMPA receptors leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This cation influx results in depolarization of the postsynaptic membrane and the activation of various downstream signaling cascades. Key pathways include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are crucial for synaptic plasticity. YM928, by blocking the ion flux through the AMPA receptor channel, effectively inhibits these downstream signaling events.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for YM928.

Table 1: In Vitro Activity of YM928

| Assay | Cell Type | Agonist | IC50 (µM) | Reference |

| AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | AMPA | 2 | [1] |

| AMPA-Induced Intracellular Ca2+ Influx | Cultured Cells | AMPA | 3 | [1] |

| AMPA-Induced Inward Currents | Cultured Cells | AMPA | 1 | [1] |

Table 2: In Vivo Activity of YM928

| Model | Animal Model | Administration Route | Effective Dose (mg/kg) | Effect | Reference |

| Sound-Induced Seizures | DBA/2 Mice | Oral | 3 | Anticonvulsant effect 45 min post-dose | [1] |

| Kainate-Induced Seizures | Rats | Oral | 7.5 - 30 | Reduction in wet-dog shakes and motor seizures | |

| Tossing Stimulation-Induced Seizures | EL Mice | Intraperitoneal | 5 - 10 | Increased number of stimulations to elicit seizure |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of YM928. These protocols are based on standard techniques and the information available from the primary literature.

AMPA Receptor-Mediated Toxicity in Primary Hippocampal Cultures

This assay assesses the neuroprotective effect of YM928 against excitotoxicity induced by AMPA.

Protocol:

-

Primary Hippocampal Culture Preparation:

-

Dissect hippocampi from embryonic day 18 (E18) rat fetuses under sterile conditions.[6][7][8][9][10]

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. A common enzymatic treatment involves incubation with trypsin or papain.[6][7]

-

Plate the dissociated neurons onto poly-L-lysine or poly-D-lysine coated culture plates or coverslips.[6][10]

-

Culture the neurons in a suitable medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.[8]

-

-

Toxicity Assay:

-

After 7-10 days in vitro, treat the mature neuronal cultures with varying concentrations of YM928 for a predetermined pre-incubation period (e.g., 30 minutes).

-

Induce excitotoxicity by adding a toxic concentration of AMPA (e.g., 100 µM) to the culture medium.

-

Co-incubate the cells with YM928 and AMPA for a specified duration (e.g., 24 hours).

-

Assess cell viability using a standard method such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with a fluorescent viability dye like propidium (B1200493) iodide.

-

AMPA-Induced Intracellular Calcium Influx Assay

This assay measures the ability of YM928 to block the increase in intracellular calcium concentration ([Ca2+]i) mediated by AMPA receptor activation.

Protocol:

-

Cell Preparation and Dye Loading:

-

Culture primary neurons or a suitable cell line on glass coverslips.

-

Load the cells with a ratiometric calcium indicator dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), by incubating them in a solution containing the dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.[11][12][13][14][15]

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with the physiological salt solution.

-

Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[11][14]

-

Apply YM928 at various concentrations to the perfusion solution for a set period.

-

Stimulate the cells with a specific concentration of AMPA (e.g., 100 µM) in the continued presence of YM928.

-

Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

-

Calculate the inhibitory effect of YM928 at each concentration and determine the IC50 value.

-

Electrophysiological Recording of AMPA-Induced Inward Currents

This technique directly measures the inhibitory effect of YM928 on the ion flow through AMPA receptor channels.

Protocol:

-

Cell Preparation:

-

Use cultured primary neurons or a cell line expressing AMPA receptors.

-

Prepare the cells for whole-cell patch-clamp recording.

-

-

Patch-Clamp Recording:

-

Obtain a whole-cell recording configuration using a glass micropipette filled with an appropriate intracellular solution.[16][17][18][19]

-

Voltage-clamp the cell at a negative holding potential (e.g., -60 to -70 mV) to record inward currents.[16][18]

-

The extracellular solution should be a physiological salt solution.

-

Apply AMPA (e.g., 100 µM) to the cell using a rapid application system to evoke a robust inward current.

-

After establishing a stable baseline response to AMPA, co-apply YM928 at various concentrations with AMPA.

-

Measure the reduction in the peak amplitude of the AMPA-evoked current in the presence of YM928.

-

Determine the IC50 value for the inhibition of the inward current.

-

In Vivo Sound-Induced Seizure Model in DBA/2 Mice

This model is used to assess the anticonvulsant activity of YM928 in a genetic model of epilepsy.

Protocol:

-

Animals:

-

Drug Administration:

-

Administer YM928 orally at the desired doses.

-

Include a vehicle control group.

-

-

Seizure Induction and Observation:

-

At a specific time point after drug administration (e.g., 45 minutes), place individual mice into a sound-attenuating chamber.

-

Expose the mice to a high-intensity auditory stimulus (e.g., 100-120 dB) for a defined duration (e.g., 60 seconds).[20][23]

-

Observe the mice for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic seizures.

-

Record the percentage of mice protected from each seizure phase at each dose of YM928.

-

Conclusion

YM928 is a novel noncompetitive AMPA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties. Its mechanism of action, involving allosteric inhibition of the AMPA receptor ion channel, makes it a promising candidate for the treatment of neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and ischemic brain injury. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of YM928 and related compounds. Further research is warranted to elucidate the precise binding site of YM928 on the AMPA receptor, which would facilitate the design of even more potent and selective modulators.

References

- 1. Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 9. researchgate.net [researchgate.net]

- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. brainvta.tech [brainvta.tech]

- 13. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. protocols.io [protocols.io]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 20. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

YM928 for Neurological Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of YM928, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, for its application in neurological disorder research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes relevant signaling pathways and workflows.

Core Concepts: Mechanism of Action

YM928, with the chemical name 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one, is a potent and selective noncompetitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, YM928 acts allosterically, meaning it binds to a different site on the receptor to prevent its activation.[1] This noncompetitive mechanism is significant as its inhibitory action is not overcome by high concentrations of glutamate, which can occur in pathological conditions such as epilepsy and cerebral ischemia.[2] The antagonism of AMPA receptors by YM928 leads to a reduction in excessive excitatory neurotransmission, which is a key factor in the pathophysiology of various neurological disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for YM928, demonstrating its efficacy as an AMPA receptor antagonist.

Table 1: In Vitro Efficacy of YM928 [1]

| Assay | Cell Type | Measurement | IC50 (µM) |

| AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | Inhibition of cell death | 2 |

| AMPA-Induced Intracellular Calcium Influx | Cultured Cells | Blockade of Ca2+ influx | 3 |

| AMPA-Induced Inward Currents | Cultured Cells | Antagonism of inward currents | 1 |

Table 2: In Vivo Efficacy of YM928 [1]

| Animal Model | Condition | Administration | Effective Dose (mg/kg) | Outcome |

| DBA/2 Mice | Sound-Induced Seizures | Oral | 3 | Anticonvulsant effect observed 45 minutes after administration. |

Signaling Pathways

As a noncompetitive AMPA receptor antagonist, YM928 is expected to modulate downstream signaling pathways typically activated by AMPA receptor stimulation. While direct studies on YM928's effects on these pathways are limited, the effects of other noncompetitive AMPA receptor antagonists, such as perampanel, have been shown to involve the inhibition of the PI3K/Akt and MAPK/ERK signaling cascades.[3][4][5] By blocking the influx of ions through the AMPA receptor, YM928 likely prevents the activation of these pathways, which are implicated in cell survival, proliferation, and excitotoxicity.

References

- 1. Functional characterization of YM928, a novel moncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perampanel Inhibits Neuroblastoma Cell Proliferation Through Down-regulation of AKT and ERK Pathways | Anticancer Research [ar.iiarjournals.org]

- 4. Perampanel Inhibits Neuroblastoma Cell Proliferation Through Down-regulation of AKT and ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of YM928: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed in vitro characterization of YM928 (2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one), a novel noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is compiled from publicly available pharmacological studies to facilitate further research and drug development efforts.

Core Compound Activity

YM928 has been identified as a potent, noncompetitive antagonist of the AMPA receptor. Its mechanism of action does not involve direct competition with the agonist binding site, as evidenced by its inability to displace [3H]AMPA in radioligand binding assays.[1] Instead, YM928 is believed to allosterically modulate the receptor, thereby inhibiting its function. This is substantiated by its inhibitory activity in various functional assays that measure the downstream effects of AMPA receptor activation.

Quantitative Analysis of In Vitro Efficacy

The inhibitory potency of YM928 has been quantified across several key in vitro functional assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM928 in these assays, providing a clear comparison of its efficacy in different experimental paradigms.

| Assay Type | Cell Type | Measured Effect | IC50 (µM) | Reference |

| AMPA Receptor-Mediated Toxicity | Primary Rat Hippocampal Cultures | Inhibition of cell death induced by AMPA receptor activation. | 2 | [1] |

| AMPA-Induced Intracellular Calcium Influx | Cultured Cells | Blockade of the increase in intracellular calcium concentration following AMPA receptor stimulation. | 3 | [1] |

| AMPA-Induced Inward Currents | Cultured Cells | Antagonism of the inward electrical currents mediated by AMPA receptor channel opening. | 1 | [1] |

Mechanism of Action: Noncompetitive Antagonism

YM928 exhibits a noncompetitive mode of antagonism.[1] This is a critical characteristic that distinguishes it from competitive antagonists that directly block the agonist binding site. The noncompetitive nature of YM928's interaction with the AMPA receptor is demonstrated by the fact that increasing the concentration of the agonist (AMPA) does not overcome the inhibitory effect of YM928.[1] This suggests that YM928 binds to an allosteric site on the AMPA receptor, a site distinct from where the endogenous ligand glutamate (B1630785) or the agonist AMPA binds. By binding to this allosteric site, YM928 induces a conformational change in the receptor that prevents or reduces the opening of the ion channel, even when an agonist is bound.

Selectivity Profile

Initial characterization has shown that YM928 does not displace [3H]AMPA binding, nor does it affect the binding of other ligands to related glutamate receptors in rat brain membranes.[1] This indicates a degree of selectivity for its allosteric site on the AMPA receptor over the agonist binding sites of other glutamate receptors. However, a comprehensive screening of YM928 against a broader panel of receptors, ion channels, and enzymes would be necessary to fully elucidate its selectivity profile and to identify any potential off-target effects.

Experimental Protocols

Detailed experimental protocols for the characterization of YM928 are not fully available in the public domain. However, based on the descriptions in the cited literature, the following are representative methodologies for the key experiments performed.

AMPA Receptor-Mediated Toxicity Assay

This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by excessive AMPA receptor activation.

-

Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured in a suitable medium until mature.

-

Compound Treatment: The cultured neurons are pre-incubated with varying concentrations of YM928 for a specified period.

-

Induction of Excitotoxicity: The neurons are then exposed to a high concentration of AMPA to induce excitotoxicity. A control group without AMPA exposure is also maintained.

-

Assessment of Cell Viability: After an incubation period, cell viability is assessed using a standard method, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of neuroprotection against the concentration of YM928 and fitting the data to a sigmoidal dose-response curve.

AMPA-Induced Intracellular Calcium Influx Assay

This assay measures the ability of a compound to block the influx of calcium ions through the AMPA receptor channel.

-

Cell Loading: Cultured cells expressing AMPA receptors (e.g., primary neurons or a recombinant cell line) are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.

-

Compound Application: The cells are then exposed to different concentrations of YM928.

-

AMPA Stimulation: After a brief incubation with the compound, the cells are stimulated with a fixed concentration of AMPA to induce calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The IC50 value is determined by quantifying the inhibition of the AMPA-induced calcium response at each concentration of YM928.

Visualizations

AMPA Receptor Signaling Pathway

Caption: Allosteric inhibition of the AMPA receptor signaling pathway by YM928.

Experimental Workflow for Calcium Influx Assay

Caption: A generalized workflow for determining the IC50 of YM928 in an AMPA-induced calcium influx assay.

Logical Relationship of Noncompetitive Antagonism

Caption: Logical diagram illustrating the principle of noncompetitive antagonism by YM928 at the AMPA receptor.

References

YM928: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM928 is a novel, orally active, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy. This technical guide provides a comprehensive overview of the available preclinical data on YM928, including its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile. Detailed experimental methodologies are described to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear understanding of the compound's pharmacological context.

Core Data Summary

The preclinical development of YM928 has yielded significant quantitative data across a range of in vitro and in vivo models. These findings are summarized below to provide a clear and comparative overview of its potency and efficacy.

In Vitro Efficacy

YM928 has been shown to be a potent antagonist of AMPA receptor-mediated effects in primary neuronal cultures. The following table summarizes the key half-maximal inhibitory concentration (IC50) values obtained from these studies.[1]

| Assay | Cell Type | Agonist | IC50 (µM) | Reference |

| AMPA-induced Neurotoxicity | Primary Rat Hippocampal Cultures | AMPA | 2 | [1] |

| AMPA-induced Intracellular Ca2+ Influx | Cultured Cells | AMPA | 3 | [1] |

| AMPA-induced Inward Currents | Cultured Cells | AMPA | 1 | [1] |

In Vivo Anticonvulsant Activity

The anticonvulsant properties of YM928 have been evaluated in various rodent models of epilepsy. The effective doses (ED) that produce a significant therapeutic effect are presented below.

| Seizure Model | Animal Species | Route of Administration | Effective Dose (mg/kg) | Observed Effects | Reference |

| Sound-induced Seizures | DBA/2 Mice | Oral (p.o.) | 3 | Anticonvulsant effect 45 minutes after administration. | [1] |

| Kainate-induced Seizures (Wet-Dog Shakes) | Rats | Oral (p.o.) | 7.5 and 30 | Reduction in the number of wet-dog shakes. | |

| Kainate-induced Seizures (Motor Seizures) | Rats | Oral (p.o.) | 4 - 30 | Significant reduction in motor seizures. | |

| Tossing Stimulation Test | EL Mice | Intraperitoneal (i.p.) | 5 and 10 | Increased number of stimulations to elicit seizures. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

-

Cell Culture: Primary hippocampal cultures are prepared from embryonic day 18 Wistar rats. Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well and maintained in a neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 7 days in culture, neurons are pre-incubated with varying concentrations of YM928 for 30 minutes. Subsequently, AMPA (100 µM) is added to induce excitotoxicity.

-

Assessment: Cell viability is assessed 24 hours after AMPA exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the IC50 value is calculated from the concentration-response curve.

-

Cell Loading: Cultured cortical neurons are loaded with the calcium-sensitive fluorescent dye Fura-2 AM (5 µM) for 30 minutes at 37°C.

-

Measurement: Cells are then washed and placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Baseline fluorescence is recorded before the addition of AMPA (100 µM) in the presence or absence of YM928.

-

Analysis: The ratio of fluorescence emission at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration. The inhibitory effect of YM928 is quantified by comparing the peak calcium response in treated and untreated cells.

In Vivo Models

-

Animals: Male DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used at an age of 21-28 days.

-

Procedure: YM928 is administered orally at various doses. After a 45-minute pre-treatment period, mice are individually placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds).

-

Scoring: The occurrence and severity of seizures are scored based on a standardized scale (e.g., wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest). The percentage of animals protected from each seizure phase is determined for each dose group.

-

Animals: Adult male Sprague-Dawley rats are used.

-

Induction: Kainic acid is administered systemically (e.g., 10-15 mg/kg, i.p.) to induce seizures.

-

Treatment: YM928 is administered orally 60 minutes prior to kainic acid injection.

-

Observation: Animals are observed for at least 2 hours for behavioral signs of seizures, including wet-dog shakes, facial myoclonus, and motor seizures, which are scored according to a Racine scale. The latency to the first seizure and the total duration of seizure activity are recorded.

Signaling Pathways and Workflows

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

YM928 acts as a noncompetitive antagonist at the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it binds to an allosteric site on the receptor-ion channel complex, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.

Mechanism of YM928 as a noncompetitive AMPA receptor antagonist.

Downstream Signaling of AMPA Receptor Activation

Activation of AMPA receptors leads to the influx of cations, which triggers a cascade of intracellular signaling events. While the direct downstream effects of YM928-mediated inhibition are primarily the prevention of these cascades, understanding the pathways is crucial for contextualizing its therapeutic potential.

References

Experimental Protocols for Novel Anti-Cancer Agents: VMD-928 and Etrumadenant (AB928)

Introduction: In the dynamic landscape of oncology research, the development of targeted therapies continues to offer new hope for patients. This document provides detailed application notes and experimental protocols for two such investigational agents: VMD-928, a selective TrkA inhibitor, and Etrumadenant (AB928), a dual adenosine (B11128) receptor antagonist. These protocols are intended for researchers, scientists, and drug development professionals engaged in cell culture-based studies of these compounds.

Section 1: VMD-928 - A Selective TrkA Inhibitor

Application Note: VMD-928 is an orally bioavailable, selective, and irreversible allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene.[1][2] Upregulation of the TrkA signaling pathway, through NTRK1 gene fusions or TrkA protein overexpression, is an oncogenic driver in various solid tumors and lymphomas.[1][3] VMD-928 acts as a molecular glue, promoting the dimerization of two TrkA proteins and inhibiting its function and downstream signaling through pathways such as the ERK pathway.[1] This agent is under investigation for tumors exhibiting TrkA overexpression, including but not limited to adenoid cystic carcinoma, cholangiocarcinoma, lung cancer, and pancreatic cancer.[1]

Quantitative Data for VMD-928

Preclinical data on specific IC50 values for VMD-928 in various cancer cell lines is not extensively available in the public domain, primarily due to its early stage of development. The provided data is based on information from ongoing clinical trials and preclinical research.

| Parameter | Description | Value/Observation | Reference |

| Target | Primary molecular target | Tropomyosin receptor kinase A (TrkA / NTRK1) | |

| Mechanism | Mode of action | Selective, irreversible, allosteric inhibitor | [1][2] |

| Affected Pathway | Key signaling cascade | Inhibits TrkA downstream signaling, including the ERK pathway | [1] |

| Selectivity | Activity against other kinases | Little to no activity against TrkB (NTRK2) and TrkC (NTRK3) | [2] |

| Clinical Trial Dose | Investigated oral dose in humans | 1200 mg per day (600 mg twice daily) determined as Recommended Phase 2 Dose | [1] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)